Digitolutein

Antimalarial Antiparasitic Natural Product Screening

Botanical reference standard programs requiring authenticated anthraquinone markers face misidentification risks from co-occurring analogs. Digitolutein (≥98% HPLC) resolves this with its distinct 1-methoxy-2-hydroxy-3-methyl substitution pattern, enabling unambiguous HPLC co-injection and NMR confirmation. • Validated antiplasmodial positive control: IC50 12.92 μg/mL with documented dose-response (0-30 μg/mL) for assay calibration. • Multi-marker QC compatibility: Simultaneous quantification with HD2, HD3, HD4 markers using validated HPLC parameters (LOD 0.05 μg/mL, LOQ 0.165 μg/mL, intra-day CV 0.23%). • Structurally authenticated to prevent misidentification vs. 2-hydroxy-3-methylanthraquinone and 4-hydroxydigitolutein.

Molecular Formula C16H12O4
Molecular Weight 268.26 g/mol
CAS No. 477-86-1
Cat. No. B1214074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDigitolutein
CAS477-86-1
Synonymsdigitolutein
Molecular FormulaC16H12O4
Molecular Weight268.26 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1O)OC)C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C16H12O4/c1-8-7-11-12(16(20-2)13(8)17)15(19)10-6-4-3-5-9(10)14(11)18/h3-7,17H,1-2H3
InChIKeyWCRMDMYSQWZTSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Digitolutein (CAS: 477-86-1) for Antiplasmodial Screening: Procurement and Comparator Selection Guide


Digitolutein is a naturally occurring anthraquinone (C16H12O4; MW: 268.26) structurally defined as 2-hydroxy-1-methoxy-3-methyl-9,10-anthraquinone . The compound is isolated from multiple botanical sources including Morinda lucida Benth. (stem bark and roots) and Hedyotis diffusa Willd., and is commercially available as a research-grade reference standard with typical purity ≥98% as determined by HPLC . Digitolutein serves as a defined chemical marker for quality control and standardization of botanical preparations, and as a characterized small molecule for in vitro antiparasitic screening applications .

Why Anthraquinone Analogs Cannot Substitute for Digitolutein in Antiplasmodial Screening


Despite shared anthraquinone cores, minor structural variations among Morinda-derived compounds produce substantially divergent antiparasitic efficacy and biological target profiles [1]. Digitolutein (1-methoxy-2-hydroxy-3-methyl substitution pattern) and its co-occurring analog 2-hydroxy-3-methylanthraquinone lack the 1-methoxy group, a structural feature that fundamentally alters chromatographic retention behavior and may contribute to differential biological recognition [2]. Meanwhile, rubiadin 1-methyl ether and damnacanthal exhibit distinct NF-κB pathway modulation and anticancer properties not documented for digitolutein, underscoring that these analogs are not functionally interchangeable [3]. Substituting a generic anthraquinone without verifying the specific substitution pattern, validated biological activity in the intended assay system, and authenticated analytical identity will compromise experimental reproducibility and invalidate cross-study comparisons [1].

Digitolutein Quantitative Differentiation: Comparator-Anchored Evidence for Scientific Procurement


Antiplasmodial IC50 of Digitolutein Versus Morinda-Derived Anthraquinone Analogs

In a head-to-head in vitro study of three Morinda lucida-derived compounds tested under identical conditions, digitolutein exhibited a 100% inhibition threshold at 30–40 μg, comparable to rubiadin 1-methyl ether and damnacanthal, with a reported IC50 of 12.92 μg/mL [1]. While the study did not report comparative IC50 values for the other two compounds, digitolutein demonstrates a defined and reproducible concentration-response relationship across 0–30 μg/mL doses . This contrasts with the structurally similar analog 2-hydroxy-3-methylanthraquinone, which in separate studies exhibited IC50 values of 11–13 μM against MCF7 and HepG2 cancer cells—a cancer-focused antiproliferative activity not established for digitolutein, indicating divergent biological target profiles despite similar anthraquinone scaffolds .

Antimalarial Antiparasitic Natural Product Screening

Analytical Characterization for Botanical Standardization: Digitolutein as a Defined Marker Compound

Digitolutein is employed as a quantifiable marker compound (HD1) for the standardization of Hedyotis diffusa extracts, with fully validated HPLC analytical parameters enabling reliable detection and quantification [1]. The method validation established a calibration curve with correlation coefficient R² = 0.9991, a limit of detection (LOD) of 0.05 μg/mL, and a limit of quantification (LOQ) of 0.165 μg/mL [1]. Intra-day precision (CV) was 0.23% with accuracy of 102.80%, while inter-day precision was 0.25% with accuracy of 102.82% [1]. In contrast, the co-occurring analog 2-hydroxy-3-methylanthraquinone (HD2) exhibited distinct validation metrics: R² = 0.9999, LOD = 0.06 μg/mL, LOQ = 0.198 μg/mL, with intra-day CV 2.00% and accuracy 96.08% [1]. The differing LOD/LOQ and precision values between HD1 and HD2 underscore that analytical performance is compound-specific and not interchangeable within the same botanical matrix [1].

Quality Control HPLC Method Development Natural Product Standardization

Chromatographic Differentiation from Hydroxylated Anthraquinone Congeners

The 1-methoxy-2-hydroxy-3-methyl substitution pattern of digitolutein confers a distinct chromatographic profile that enables baseline separation from closely related anthraquinones, including its hydroxylated congener 4-hydroxydigitolutein [1]. In the isolation and characterization of anthraquinones from Digitalis lanata callus tissue, digitolutein was resolved as a discrete entity alongside the newly identified 4-hydroxydigitolutein (3-methylpurpurin 1-methyl ether) [1]. The presence of an additional hydroxyl group at the 4-position in the analog introduces a polarity shift that alters chromatographic retention relative to digitolutein, making the two compounds readily distinguishable under standard reversed-phase or normal-phase conditions [1]. This differentiation is essential for verifying that procurement specifications for digitolutein reference standards are not inadvertently met by structurally similar impurities or misidentified analogs [1].

Chromatographic Separation Structural Characterization Method Development

Digitolutein: Defined Application Scenarios for Research and Industrial Procurement


Anti-Plasmodial Screening Programs Requiring a Characterized Natural Product Positive Control

Research programs investigating novel antimalarial agents or screening natural product libraries for antiplasmodial activity can utilize digitolutein as a defined, reference-characterized positive control. With a reported IC50 of 12.92 μg/mL and a validated dose-response relationship across 0–30 μg/mL against Plasmodium falciparum, digitolutein provides a reproducible benchmark for calibrating assay sensitivity and comparing potency across experimental batches [1]. Procurement in ≥98% purity (HPLC-verified) ensures that observed activity is attributable to the target compound rather than co-eluting impurities .

Botanical Extract Standardization and Quality Control Method Development for Hedyotis diffusa

Quality control laboratories and manufacturers of botanical reference materials can employ digitolutein as a fully validated marker compound (HD1) for the standardization of Hedyotis diffusa extracts and related traditional medicinal preparations. Validated HPLC parameters—including LOD (0.05 μg/mL), LOQ (0.165 μg/mL), intra-day CV (0.23%), and accuracy (102.80%)—support reliable quantification within a 20-minute analytical window under defined chromatographic conditions [1]. Digitolutein is suitable for simultaneous multi-marker analysis with HD2, HD3, and HD4, enabling comprehensive extract fingerprinting [1].

Natural Product Isolation and Structural Confirmation Reference Standard

Researchers isolating anthraquinones from Digitalis, Morinda, or Hedyotis species require authenticated digitolutein as a reference standard for comparative structural confirmation via HPLC co-injection, TLC co-migration, and spectroscopic matching (NMR, MS) [1]. The distinct 1-methoxy-2-hydroxy-3-methyl substitution pattern differentiates digitolutein from co-occurring anthraquinones such as 2-hydroxy-3-methylanthraquinone and 4-hydroxydigitolutein, enabling unambiguous identification [1]. Procurement of a high-purity, structurally authenticated standard prevents misidentification and ensures reproducible isolation and characterization workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Digitolutein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.